molecular formula C11H16N2O2 B2716188 2-Amino-3-[benzyl(methyl)amino]propanoic acid CAS No. 202979-87-1

2-Amino-3-[benzyl(methyl)amino]propanoic acid

Cat. No.: B2716188
CAS No.: 202979-87-1
M. Wt: 208.261
InChI Key: MGCDXWYTCUSGKK-UHFFFAOYSA-N
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Description

2-Amino-3-[benzyl(methyl)amino]propanoic acid is an organic compound with the molecular formula C11H16N2O2. It is a derivative of alanine, where the amino group is substituted with a benzyl(methyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[benzyl(methyl)amino]propanoic acid can be achieved through several methods. One common approach involves the alkylation of alanine with benzyl(methyl)amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino group of alanine, followed by the addition of benzyl(methyl)amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[benzyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl(methyl)ketone derivatives, while reduction can produce benzyl(methyl)amine derivatives .

Scientific Research Applications

2-Amino-3-[benzyl(methyl)amino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-3-[benzyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[benzyl(methyl)amino]propanoic acid is unique due to the presence of both benzyl and methyl groups attached to the amino group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-amino-3-[benzyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(8-10(12)11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDXWYTCUSGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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